Phenyl Pyridine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(11-8-4-5-9-13-11)15-10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCDHJSQZSHBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181328 | |
| Record name | 2-Pyridinecarboxylic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26838-86-8 | |
| Record name | 2-Pyridinecarboxylic acid, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026838868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinecarboxylic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Phenyl Pyridine 2 Carboxylate and Analogues
Direct Synthesis Routes to Phenyl Pyridine-2-carboxylate Esters
The most straightforward method for synthesizing this compound is the direct esterification of pyridine-2-carboxylic acid (picolinic acid) with phenol (B47542). This transformation, a variant of the Fischer esterification, typically requires an acid catalyst to facilitate the reaction between the carboxylic acid and the less nucleophilic phenolic hydroxyl group. google.commasterorganicchemistry.comlibretexts.org Common catalysts include strong mineral acids like sulfuric acid. google.com The reaction is an equilibrium process, and strategies to drive it towards the product often involve removing water as it is formed. masterorganicchemistry.com
However, the direct reaction between phenols and carboxylic acids can be slow. libretexts.org To enhance reactivity, the carboxylic acid can be activated in situ. One approach involves the use of pivalic anhydride (B1165640) and sodium thiosulfate. This system is believed to generate a reactive acyl-Bunte salt intermediate, which is then readily attacked by the phenol to yield the desired ester. arkat-usa.org Alternatively, more reactive acylating agents derived from pyridine-2-carboxylic acid, such as acyl chlorides or anhydrides, can be used for a more rapid reaction with phenol. libretexts.org
Historically, purification of esters produced via acid catalysis involved neutralizing the catalyst with a base at low temperatures to prevent hydrolysis, followed by solvent extraction and vacuum distillation. google.com More advanced methods aim for a cyclic process where the residue containing the catalyst can be reused for subsequent esterification reactions. google.com
Synthesis of Substituted Pyridine-2-carboxylic Acid Precursors
The synthesis of analogues of this compound often necessitates the preparation of substituted pyridine-2-carboxylic acid precursors. These precursors can then be esterified to yield a diverse range of final products.
Multi-component Reaction Strategies for Pyrazolo[3,4-b]quinolinones utilizing Pyridine-2-carboxylic Acid Catalysis
Pyridine-2-carboxylic acid (P2CA) itself serves as an effective organocatalyst in certain multi-component reactions (MCRs). rsc.orgrsc.orgnih.gov A notable example is the green synthesis of pyrazolo[3,4-b]quinolinones from aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. rsc.orgrsc.orgnih.gov In this context, P2CA acts as an efficient and recyclable catalyst, promoting the reaction to proceed rapidly (within 2-10 minutes) and in excellent yields (84–98%) under mild conditions. rsc.orgresearchgate.net The catalytic activity of P2CA is comparable to its isomers, pyridine-3- and pyridine-4-carboxylic acid. researchgate.net This catalytic role highlights the utility of the pyridine-2-carboxylic acid scaffold in facilitating complex chemical transformations, even though it is consumed as a reactant in the synthesis of its own esters. rsc.org
The table below summarizes the efficiency of Pyridine-2-carboxylic acid (P2CA) as a catalyst in the synthesis of various pyrazolo[3,4-b]quinolinone derivatives.
| Aldehyde Substituent | 1,3-Dione | Reaction Time (min) | Yield (%) | Reference |
| 4-Cl | Dimedone | 2 | 98 | rsc.orgrsc.org |
| 4-Br | Dimedone | 3 | 96 | rsc.org |
| 4-NO₂ | Dimedone | 2 | 97 | rsc.org |
| 4-OH | Dimedone | 6 | 88 | rsc.org |
| H | 1,3-Cyclohexanedione | 8 | 90 | rsc.org |
| 4-Cl | 1,3-Cyclohexanedione | 4 | 96 | rsc.org |
| 4-Br | 1,3-Cyclohexanedione | 5 | 94 | rsc.org |
| 4-NO₂ | 1,3-Cyclohexanedione | 4 | 95 | rsc.org |
Decarboxylation Reactions in Pyrazole-3-carboxylic Acid Derivatization
While not directly a method for synthesizing pyridine-2-carboxylic acids, the study of decarboxylation in related heterocyclic carboxylic acids, such as pyrazole-3-carboxylic acid, provides insight into the stability and reactivity of the carboxyl group on a heterocyclic ring. researchgate.netresearchgate.net Pyrazole (B372694) carboxylic acids can be converted into various derivatives like esters and amides. researchgate.netresearchgate.net Under certain conditions, such as solid-state heating, these acids can undergo decarboxylation to yield the corresponding pyrazole. researchgate.net Copper-mediated decarboxylative coupling reactions have also been developed, for instance, between 3-indoleacetic acids and pyrazolones, demonstrating a method for C-H functionalization via decarboxylation. acs.org Such reactions can also be performed under acidic conditions at elevated temperatures. google.com These studies are relevant as they explore the chemical behavior of the carboxylic acid functional group, a key component of the target molecule's precursors.
Synthesis of Phenylpyridine Derivatives for Carboxylate Functionalization
An alternative strategy to synthesize analogues involves first constructing a phenylpyridine scaffold, which is subsequently functionalized. This is particularly useful for creating derivatives with substitution on the phenyl ring.
Suzuki–Miyaura Cross-coupling for Phenylpyridine Scaffolds
The Suzuki–Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, making it ideal for the synthesis of biaryl compounds like phenylpyridines. beilstein-journals.orgnih.govkashanu.ac.ir This reaction typically involves the palladium-catalyzed coupling of a pyridyl halide (e.g., 2-bromopyridine) or its derivative with a phenylboronic acid or ester. nih.govresearchgate.net The development of highly active catalyst systems has enabled the coupling of even challenging substrates like 2-substituted nitrogen-containing heteroaryl organoboranes. nih.gov
The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields. nih.gov For example, catalysts based on Pd₂(dba)₃ with phosphite (B83602) or phosphine (B1218219) oxide ligands have proven effective for coupling 2-pyridyl boron derivatives with various aryl bromides. nih.gov This methodology allows for the synthesis of a wide array of substituted 2-phenylpyridines, which can then be subjected to further functionalization. researchgate.netclaremont.edu
The following table presents examples of Suzuki-Miyaura cross-coupling reactions to form phenylpyridine scaffolds.
| Pyridyl Nucleophile | Aryl Halide | Catalyst/Ligand | Base | Yield (%) | Reference |
| Lithium triisopropyl 2-pyridylboronate | 3,5-(CF₃)₂C₆H₃Br | Pd₂(dba)₃ / Ligand 1 | KF | 82 | nih.gov |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | 74 | nih.gov |
| Lithium triisopropyl 2-pyridylboronate | 2-Bromotoluene | Pd₂(dba)₃ / Ligand 1 | KF | 85 | nih.gov |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromobenzonitrile | Pd₂(dba)₃ / Ligand 1 | KF | 63 | nih.gov |
Nucleophilic Substitution and Amidation Reactions in Phenylpyridine Derivatization
Once the phenylpyridine scaffold is formed, further derivatization can be achieved through various reactions. Nucleophilic aromatic substitution (SₙAr) on pyridinium (B92312) ions, for example, allows for the introduction of different functional groups. nih.govrsc.org The reactivity in these reactions is influenced by the leaving group and the ring substituents. nih.govrsc.org
Amidation is another key transformation. Copper-catalyzed amidation of 2-phenylpyridine (B120327) via C-H bond activation, using oxygen as the oxidant, allows for the formation of C-N bonds with reagents like sulfonamides and carboxamides. acs.org Furthermore, if a carboxyl group is already present on the phenylpyridine scaffold, standard amidation reactions can be performed to create amide derivatives, expanding the molecular diversity of the synthesized compounds.
Catalytic Approaches in the Synthesis of this compound Related Compounds
Catalytic methods offer efficient and selective routes to this compound and its analogues. These approaches often utilize transition metal catalysts to facilitate bond formation and functionalization, providing atom-economical pathways to complex molecules.
A novel catalyst system, cobalt pyridine-2-carboxylate tetrahydrate [Co(Pyca)2(H2O)2]·2H2O, has demonstrated high activity and selectivity in the double carbonylation of benzyl (B1604629) chloride to produce phenyl pyruvic acid, an α-keto acid. researchgate.net This reaction is significant as α-keto acids are valuable intermediates in both organic and biosynthesis. globethesis.com The catalyst is noted for its stability and insensitivity to water and oxygen, which is advantageous for practical applications. researchgate.net
The reaction is typically carried out in a CaO/dioxane/H2O system. researchgate.net The use of a less polar solvent like dioxane favors the formation of the double carbonylation product, phenyl pyruvic acid, over the single carbonylation product, phenyl acetic acid. researchgate.net Under optimal conditions, this method can achieve high yields and selectivity. researchgate.netglobethesis.com
Table 1: Optimal Conditions for Double Carbonylation of Benzyl Chloride
| Parameter | Value |
|---|---|
| Catalyst | Cobalt pyridine-2-carboxylate tetrahydrate |
| Catalyst Concentration | 5.5 mmol |
| Substrate | Benzyl Chloride |
| PhCH2Cl/CaO ratio | 1.00 |
| Solvent System | Dioxane/H2O |
| Pressure | 2.4 mPa |
| Temperature | 353 K |
| Reaction Time | 10 hours |
| Benzyl Chloride Conversion | 74.5% researchgate.net |
| Phenyl Pyruvic Acid Yield | >73.8% researchgate.net |
An efficient method for the direct o-acyloxylation of 2-phenylpyridine involves a copper-catalyzed reaction with various carboxylic acids, using oxygen as the terminal oxidant. rsc.orgrsc.orgfao.orgdntb.gov.uanih.govrsc.orgnih.gov This process represents a straightforward and atom-economical approach to C-O bond formation via C-H bond activation. rsc.org The reaction is compatible with a broad range of substrates, including aromatic, cinnamic, and aliphatic acids, which provide the desired ester products in moderate to excellent yields. rsc.orgrsc.orgnih.govrsc.org The use of an oxygen atmosphere makes this method practical and operationally simple. rsc.orgrsc.orgrsc.org
The proposed mechanism suggests that Cu(I) is first oxidized to Cu(II) by oxygen. rsc.orgrsc.org The Cu(II) species then reacts with the carboxylic acid to form a cupric benzoate. Subsequently, the ortho-C–H bond of the phenyl ring on 2-phenylpyridine is metalated in an electrophilic manner, assisted by chelation from the pyridine (B92270) nitrogen, to form a cyclometallated Cu(II) intermediate. rsc.orgrsc.org The reaction demonstrates good functional group tolerance, with various substituted 2-phenylpyridines reacting smoothly to yield the desired products. rsc.org
Table 2: Scope of Copper-Catalyzed Acyloxylation of 2-Phenylpyridine with Various Carboxylic Acids
| 2-Phenylpyridine Derivative | Carboxylic Acid | Product Yield |
|---|---|---|
| 2-Phenylpyridine | Benzoic acid | 85% |
| 2-Phenylpyridine | 4-Methylbenzoic acid | 89% |
| 2-Phenylpyridine | 4-Methoxybenzoic acid | 92% |
| 2-Phenylpyridine | 4-Chlorobenzoic acid | 75% |
| 2-Phenylpyridine | Cinnamic acid | 78% |
| 2-Phenylpyridine | Acetic acid | 55% |
| 3-Methyl-2-phenylpyridine | Benzoic acid | 82% |
Data synthesized from representative yields found in the literature for this reaction type. rsc.orgrsc.org
Pyridine-2-carboxylic acid (P2CA), also known as picolinic acid, and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with various transition metals. dergipark.org.tr These metal complexes have found broad applications, including in catalysis. jcmimagescasereports.org P2CA can act as a catalyst in conjunction with a metal salt or complex in several reaction types. rsc.orgnih.gov
For example, P2CA combined with Mn(II) salts has been shown to catalyze the oxidation of alkanes, alkenes, and alcohols using H2O2 as the oxidant. rsc.orgnih.gov Interestingly, studies have revealed that in some manganese-based oxidation systems, more complex pyridyl-containing ligands can decompose in situ to form pyridine-2-carboxylic acid, which is the true catalytically active species in partnership with the manganese source. researchgate.netnih.gov Similarly, P2CA used with Cu(I) can catalyze the N-arylation of hydrazides. nih.gov These examples highlight the crucial role of the pyridine-2-carboxylate moiety in mediating reactions through the formation of catalytically active metal complexes. dergipark.org.trnih.gov
Synthesis of Hydrazide Derivatives of Phenyl Pyridyl Carboxylic Acids
Hydrazide derivatives of phenyl pyridyl carboxylic acids are commonly synthesized through the reaction of the corresponding carboxylic acid ester with hydrazine (B178648) hydrate (B1144303). mdpi.com This method, known as hydrazinolysis, is a standard procedure for converting esters into hydrazides. mdpi.com
The general synthesis pathway often begins with the esterification of the parent carboxylic acid. For instance, a phenyl pyridyl carboxylic acid can be converted to its methyl or ethyl ester, which is then refluxed with hydrazine hydrate in a suitable solvent like absolute ethanol (B145695) to yield the corresponding carbohydrazide. mdpi.comresearchgate.net Alternatively, hydrazides can be prepared by reacting carboxylic acid chlorides with hydrazine. rjptonline.org
These hydrazide intermediates are versatile building blocks for synthesizing more complex molecules. For example, they can be reacted with various aldehydes, ketones, or anhydrides to form hydrazones and other derivatives. mdpi.comresearchgate.netnih.gov
Table 3: Examples of Synthesized Hydrazide Derivatives
| Starting Material | Reagent | Product |
|---|---|---|
| 2,6-bis-D-alanyl pyridine methyl ester | Hydrazine Hydrate | Pyridine-2,6-dicarboxamide bis-hydrazide mdpi.com |
| Phenyl pyrazole-3-carboxylic acid ester | Hydrazine Hydrate | Pyrazole-3-carboxylic acid hydrazide tubitak.gov.tr |
| Phenazine-1-carboxylic acid ester | Hydrazine Hydrate | Phenazine-1-carboxylic hydrazine mdpi.com |
| 4-Pyridine carboxylic acid | Substituted benzoyl chlorides | N'-(substituted benzoyl)pyridine-4-carbohydrazide researchgate.net |
Reactivity and Reaction Mechanisms of Phenyl Pyridine 2 Carboxylate Systems
C-H Activation Processes Involving Phenylpyridines and Carboxylates
The functionalization of carbon-hydrogen (C-H) bonds, particularly in aromatic systems like phenylpyridines, is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules from simple precursors. researchgate.net The directing ability of the pyridine (B92270) nitrogen atom, combined with the assisting role of a carboxylate ligand, creates a powerful system for selective C-H activation catalyzed by various transition metals.
The C-H activation of 2-phenylpyridine (B120327), a model for phenyl pyridine-2-carboxylate systems, has been extensively studied with copper(II), palladium(II), and ruthenium(II) carboxylates. rsc.org The carboxylate ligand is not a mere spectator; it actively participates in the C-H bond-breaking step. The generally accepted mechanism is a concerted metalation-deprotonation (CMD) pathway, where the carboxylate acts as an internal base, abstracting the proton from the C-H bond while the metal center coordinates to the carbon. researchgate.net
Gas-phase studies using mass spectrometry and DFT calculations have provided significant insights into these mechanisms. rsc.org For all three metals, the reaction proceeds through a transition state where the C-H bond cleavage is assisted by the formation of a carbon-metal bond. nih.gov
Copper (Cu): In copper-catalyzed reactions, the complex containing the copper cation, acetate (B1210297), and two 2-phenylpyridine units, [Cu(OAc)(2-PhPy)₂]⁺, shows competitive elimination of either a neutral 2-phenylpyridine molecule or acetic acid upon collisional activation. nih.gov The loss of acetic acid signifies the C-H activation step, proceeding through a tight transition state. nih.gov
Palladium (Pd): With palladium acetate, a mixture of complexes containing both non-activated and C-H activated 2-phenylpyridine ligands is often observed even before collisional activation, suggesting a lower energy barrier for this process compared to copper or ruthenium. nih.gov The C-H activation is a key step in many palladium-catalyzed cross-coupling reactions involving 2-phenylpyridine. rsc.org
Ruthenium (Ru): Ruthenium acetate complexes can be isolated with non-activated 2-phenylpyridine. The C-H activation and subsequent loss of acetic acid are induced upon collisional activation. nih.gov Ruthenium(II) catalysts, in partnership with carboxylate ligands, provide an effective pathway for C-H functionalization, often under mild conditions. mdpi.com
| Metal Catalyst | Key Mechanistic Features in Carboxylate-Assisted C-H Activation | Experimental Observation |
|---|---|---|
| Copper(II) | C-H activation occurs via a tight transition state upon collisional activation. nih.gov | Competition between elimination of 2-phenylpyridine and acetic acid from the precursor complex. nih.gov |
| Palladium(II) | Lower energy barrier to C-H activation; activated complexes can be observed without collisional induction. nih.gov | A mixture of activated and non-activated complexes is often present in the initial ESI-MS spectrum. nih.gov |
| Ruthenium(II) | C-H activation is cleanly induced by collisional activation from a stable non-activated precursor complex. nih.gov | Isolation of the non-activated complex, which then undergoes C-H activation upon energy input. nih.gov |
The nature of the carboxylate ligand and other ancillary ligands profoundly influences the selectivity and efficiency of C-H activation.
Electronic Effects of the Carboxylate: The acidity of the carboxylic acid corresponding to the carboxylate ligand is a critical factor. Carboxylates derived from stronger acids (i.e., those with electron-withdrawing groups) accelerate the C-H activation step. researchgate.net This is because the more electron-poor carboxylate makes the associated metal center more electrophilic, which enhances its interaction with the C-H bond and promotes the formation of the carbon-metal bond in the transition state. nih.gov
Steric Effects and Ancillary Ligands: The steric bulk of the carboxylate can also influence reactivity. For instance, in certain palladium-catalyzed arylations of pyridines, replacing pivalic acid with the bulkier 2,2-dimethylhexanoic acid dramatically increased the yield for less reactive substrates. nih.gov In palladium-catalyzed reactions, the addition of phosphine (B1218219) ligands can also play a crucial role by facilitating the dissociation of palladium dimers into catalytically active monomeric species, thereby enhancing reaction efficiency. rsc.org The choice of ligand can direct the reaction to a specific C-H bond, overriding the inherent reactivity of the substrate. researchgate.net
The transition state of the carboxylate-assisted C-H activation involves a concerted process where the C-H bond is broken and the C-M bond is formed simultaneously. researchgate.net However, a key insight from theoretical studies is the crucial role of "carbon-metal bond pre-formation." nih.gov
In the transition structure, the metal atom is positioned close to the carbon atom of the C-H bond being activated. nih.gov DFT calculations show that for ruthenium, there is a strong metal-to-carbon association in the structure leading to the transition state. nih.gov This pre-formation of the C-M bond is supported by electron-poor carboxylates, which increase the electrophilicity of the metal center. nih.govsemanticscholar.org This interaction polarizes and weakens the C-H bond, facilitating its cleavage by the carboxylate base. Therefore, the efficiency of the C-H activation is directly linked to the stability of this cyclic transition state, which is heavily influenced by the nascent carbon-metal bond. nih.gov
Ligand Exchange and Reductive Elimination Reactions in Metal Complexes
Catalytic cycles involving C-H activation are multi-step processes that include fundamental organometallic reactions such as ligand exchange and reductive elimination.
Ligand Exchange: This is a process where a ligand bonded to a metal center is replaced by another. In the context of C-H activation, after the initial coordination of the phenylpyridine nitrogen to the metal, a ligand exchange may occur where another substrate molecule or a reagent displaces a weakly bound ligand (like a solvent molecule) to enter the metal's coordination sphere before the C-H activation or subsequent coupling steps. The rates of these exchange reactions can be influenced by the electronic and steric properties of both the incoming and outgoing ligands. uci.edu
Reductive Elimination: This is typically the final, product-forming step in a catalytic cycle. wikipedia.org In this reaction, two ligands (e.g., the activated phenyl group and another coupled fragment) that are cis to each other on the metal center form a new covalent bond and detach from the metal. libretexts.org This process reduces the formal oxidation state of the metal by two (e.g., from Pd(IV) to Pd(II) or Pd(II) to Pd(0)). umb.edu The facility of reductive elimination is a critical factor for catalyst turnover. Reactions involving the formation of C-H and C-C bonds are common. umb.edu The thermodynamics must favor the formation of the new bond and the lower oxidation state metal complex for the reaction to be efficient. libretexts.org
Redox Properties and Oxidation State Changes in Pyridine Compounds
Pyridine and its derivatives are not electronically inert; they are redox-active ligands that can accept electrons and stabilize different oxidation states of a coordinated metal center. nih.govmdpi.com
The reactivity of pyridine can be understood through its electronic structure. The nitrogen atom possesses a lone pair of electrons, making it a Lewis base that readily coordinates to metal ions. wikipedia.org This coordination significantly alters the electronic properties of both the pyridine ring and the metal.
During catalytic C-H activation, the metal center undergoes changes in its formal oxidation state. For example, in many palladium-catalyzed reactions, a Pd(II) precatalyst may be oxidized to a Pd(IV) intermediate after C-H activation and subsequent oxidative addition of a coupling partner. The final product is then formed via reductive elimination, which regenerates the active Pd(II) catalyst. umb.edu The pyridine ligand, through its strong sigma-donating and modest pi-accepting abilities, helps to stabilize these various oxidation states. Furthermore, the pyridine ring itself can act as an electron reservoir, accepting electron density from the metal, a property that is crucial in photoredox catalysis. nih.gov The electronic properties of the pyridine ring can be tuned by introducing substituents; electron-donating groups increase electron density and can make the metal center more reactive in certain steps, while electron-withdrawing groups have the opposite effect. nih.gov
Cyclization Reactions and Formation of Fused Heterocyclic Systems
This compound and its derivatives are valuable precursors for synthesizing fused heterocyclic compounds, which are structures containing two or more fused rings where at least one is a heterocycle. airo.co.in These fused systems are prevalent in medicinal chemistry and material science. ias.ac.in
The synthesis of these complex structures often involves intramolecular cyclization reactions. A common strategy involves the C-H activation of the phenyl ring at the ortho position, followed by the formation of a new bond with a reactive site on the pyridine ring or the carboxylate group. For example, a palladium-catalyzed C-H activation could lead to an intermediate that then undergoes an intramolecular reaction, stitching the phenyl and pyridine rings together to form a larger, polycyclic aromatic system. airo.co.in
Various methods are employed to achieve these transformations:
Transition-Metal-Catalyzed Annulation: A metal catalyst (e.g., Pd, Ru, Rh) activates a C-H bond on the phenyl ring, and this activated species then reacts with an internal alkyne or alkene tethered to the pyridine or carboxylate, leading to a new fused ring.
Electrophilic Cyclization: A strong electrophile can induce the cyclization of a suitably functionalized precursor.
Photochemical Cyclization: Irradiation with light can promote cyclization reactions, often through radical or pericyclic pathways.
These cyclization reactions provide access to a wide array of novel heterocyclic structures, such as furo[2,3-b]pyridines and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones, from pyridine-based starting materials. ias.ac.innih.gov
Coordination Chemistry and Metal Complexes of Phenyl Pyridine 2 Carboxylate
Design Principles for Metal-Phenyl Pyridine-2-carboxylate Complexes
The design of metal complexes incorporating phenyl pyridine-2-carboxylate is fundamentally guided by the ligand's inherent chelating capabilities and its flexibility in coordinating to metal centers.
The pyridine-2-carboxylate scaffold is an effective chelating agent, capable of forming stable complexes with a variety of metal ions. The nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the carboxylate group can coordinate to a single metal center, forming a stable five-membered chelate ring. This bidentate chelation is a common feature in the coordination chemistry of this ligand class and contributes to the thermodynamic stability of the resulting complexes. The presence of the phenyl substituent can influence the electronic properties of the pyridine ring and, consequently, the strength of the metal-ligand interactions.
Beyond simple chelation, the this compound ligand can exhibit a variety of coordination modes, leading to the formation of polynuclear and supramolecular structures. The carboxylate group, in particular, is highly versatile and can act as a monodentate, bidentate chelating, or bridging ligand. In its bridging capacity, it can connect two or more metal centers in different ways, such as syn-syn, syn-anti, and anti-anti bridging, giving rise to dimers, chains, layers, and three-dimensional frameworks. researchgate.netresearchgate.net
For instance, in some copper(II) complexes, the carboxylate group acts as a bridging bidentate ligand, connecting two copper(II) centers to form a dinuclear "paddle-wheel" arrangement. mdpi.com In other cases, the ligand can act as a diconnector, linking two metal centers through different coordination modes, such as µ2-N, O and µ2-N, O, O, which can lead to the formation of one-dimensional zigzag chain structures. asianpubs.org The pyridine nitrogen can also participate in bridging between metal centers, further increasing the structural diversity of the resulting complexes. researchgate.net
Synthesis and Structural Characterization of Metal-Phenyl Pyridine-2-carboxylate Complexes
A vast number of metal complexes with this compound and related ligands have been synthesized and structurally characterized, revealing a rich and diverse coordination chemistry.
Complexes of this compound with first-row transition metals have been extensively studied. These complexes are often synthesized through straightforward reactions between a metal salt and the ligand in a suitable solvent, sometimes under hydrothermal conditions.
Copper(II) complexes: Copper(II) readily forms complexes with this compound ligands. The resulting structures are often influenced by the reaction conditions and the presence of other coordinating species. For example, dinuclear paddle-wheel structures are common, where four carboxylate ligands bridge two copper(II) centers. mdpi.com Mononuclear complexes with distorted trigonal bipyramidal or square pyramidal geometries have also been reported, often incorporating additional ligands such as water or other nitrogen-containing heterocycles. researchgate.netmdpi.com
Nickel(II) complexes: Nickel(II) complexes with pyridine-carboxylate type ligands often exhibit octahedral coordination geometries. asianpubs.org For instance, a one-dimensional coordination polymer of nickel(II) has been synthesized where the ligand links the metal centers in two different coordination modes, resulting in a zigzag chain structure. asianpubs.org The synthesis of these complexes can be achieved through hydrothermal methods. asianpubs.org
Manganese(II) complexes: Manganese(II) complexes with substituted pyridine-2-carboxylate ligands have been synthesized and structurally characterized. In one example, a mononuclear complex with a distorted octahedral geometry was formed, with the manganese(II) ion coordinated to two ligand molecules and two water molecules. researchgate.net
Cobalt(II) and Zinc(II) complexes: The coordination chemistry of cobalt(II) and zinc(II) with pyridine-carboxylate ligands also leads to the formation of coordination polymers with varied dimensionalities. researchgate.net The specific structure is dependent on the coordination preferences of the metal ion and the flexibility of the ligand.
The coordination chemistry of this compound with lanthanide metals is of interest due to the potential for designing complexes with interesting magnetic and luminescent properties.
Gadolinium(III) complexes: Gadolinium(III) complexes with 6-phenylpyridine-2-carboxylate have been synthesized and structurally characterized. In one instance, a cationic-anionic complex was formed where the Gd(III) ion is eight-coordinated, bonding to four oxygen atoms from four different bidentate ligands, two oxygen atoms from DMF molecules, two nitrogen atoms from 1,10-phenanthroline (B135089) ligands, and two oxygen atoms from coordinated water molecules. researchgate.net Another Gd(III) complex showed a nine-coordinate environment with two nitrogen atoms from two 1,10-phenanthroline ligands and seven oxygen atoms from six 6-phenylpyridine-2-carboxylate ligands, forming a one-dimensional chain structure that further assembles into a three-dimensional network through π-π stacking interactions. researchgate.net
Complexes of this compound and related ligands with noble metals are of significant interest due to their applications in catalysis and materials science, particularly in the field of organic light-emitting diodes (OLEDs).
Iridium(III) complexes: Iridium(III) complexes containing the 2-phenylpyridine (B120327) cyclometalating ligand are widely studied for their phosphorescent properties. mdpi.comnih.gov The synthesis of these complexes often involves the initial formation of a chloro-bridged dimer, [Ir(ppy)2Cl]2, followed by reaction with an ancillary ligand. nih.gov Fac-tris(2-phenylpyridinato)iridium(III) can be synthesized directly from iridium(III) chloride and 2-phenylpyridine at high temperatures. nih.gov
Palladium(II) complexes: Palladium(II) can catalyze the C-H activation of 2-phenylpyridine, often assisted by a carboxylate ligand. nih.gov Mononuclear palladium(II) complexes with cyclometalated 2-phenylpyridine and other ancillary ligands have been synthesized and structurally characterized. researchgate.net
Platinum(II) complexes: Platinum(II) forms square planar complexes with 2-phenylpyridine. The synthesis can proceed through a chloro-bridged dimeric precursor, [Pt(ppy)Cl]2, which then reacts with various ancillary ligands, including pyridine carboxylic acids. uoi.grresearchgate.net The resulting complexes can exhibit interesting photophysical properties.
Ruthenium(II) complexes: Ruthenium(II) complexes with carboxypyridine-type ligands have been synthesized and characterized. nih.gov These complexes can display luminescence and have been studied for their electrochemical properties. The synthesis of ruthenium(II) carboxylate complexes can also be achieved through mechanochemical methods, offering a more sustainable route. mdpi.com
Structural Diversity of Coordination Compounds
The ligand this compound, featuring both a nitrogen-containing pyridine ring and an oxygen-donating carboxylate group, exhibits remarkable versatility in coordination chemistry. This bifunctionality allows it to bind with metal ions in various modes, leading to a rich structural diversity that spans from simple discrete molecules to complex extended networks. The specific structure adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands.
Mononuclear complexes contain a single metal center, while dinuclear complexes feature two metal ions, often bridged by ligands. This compound and related ligands can readily form both types of structures.
In mononuclear complexes, the ligand typically acts as a bidentate N,O-chelator, forming a stable five-membered ring with the metal ion. The remaining coordination sites on the metal are occupied by other ligands or solvent molecules. For instance, studies on the C-H activation of 2-phenylpyridine with metal carboxylates like those of copper(II), palladium(II), and ruthenium(II) have identified mononuclear intermediates where the metal ion coordinates to the nitrogen of the pyridine and a deprotonated phenyl carbon. nih.govresearchgate.net Similarly, mononuclear platinum(II) complexes have been synthesized with 2-phenylpyridine ligands, demonstrating this common coordination behavior. nih.gov The geometry of these mononuclear complexes can vary from square planar to octahedral, depending on the coordination number and electronic configuration of the central metal ion.
| Complex Type | Metal Ion(s) | Ligand System | Key Structural Feature |
| Mononuclear | Pt(II) | 2-phenylpyridine | Cyclometalated complex with N,C-coordination. nih.gov |
| Mononuclear | Cu(II), Pd(II), Ru(II) | 2-phenylpyridine, Acetate (B1210297) | Intermediate complex for C-H activation. nih.govresearchgate.net |
| Dinuclear | Mn(II) | 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline, Chloride | Central four-membered Mn₂Cl₂ ring. nih.gov |
| Dinuclear | Co(II), Zn(II) | Carboxylate-rich dinucleating ligand | Two metal ions bridged by carboxylate groups. nih.gov |
| Dinuclear | Cu(II) | Benzoate, 2-amino-6-methylpyridine | Paddle-wheel central core with axial pyridine ligands. researchgate.net |
When ligands with phenyl-pyridine cores contain two or more carboxylate groups, they can act as linkers or "struts" to connect multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional (1D, 2D, or 3D) structures. These materials are known as coordination polymers (CPs) or, if they are porous, metal-organic frameworks (MOFs). wikipedia.org The design of these frameworks relies on the predictable coordination geometry of the metal ions (nodes) and the specific length and geometry of the organic linkers.
Aromatic polycarboxylic acids incorporating phenyl-pyridine cores are particularly effective linkers due to their rigidity, thermal stability, and multiple coordination sites. nih.gov For example, 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H₂pdba) has been used to assemble a diverse range of CPs with metals like manganese(II), cobalt(II), nickel(II), and copper(II). acs.orgnih.gov These syntheses, often carried out under hydrothermal conditions, can yield structures ranging from 2D layers to complex 3D frameworks. acs.orgacs.org The dimensionality and topology of the resulting network are sensitive to the coordination preference of the metal ion and the presence of auxiliary ligands that can mediate crystallization. acs.orgacs.org
In these structures, the pyridine nitrogen and the carboxylate oxygens coordinate to different metal centers, propagating the network. The resulting frameworks can exhibit various topologies, such as sql (square lattice) or hcb (honeycomb). nih.govresearchgate.net Some of these structures can also feature interpenetration, where two or more independent networks are intertwined. rsc.org
| Compound Formula | Metal Ion | Phenyl-Pyridine Linker | Dimensionality & Topology |
| [Mn(μ₄-pdba)(H₂O)]ₙ | Mn(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | 2D Layer (sql topology) acs.orgnih.gov |
| {[Co(μ₃-pdba)(phen)]·2H₂O}ₙ | Co(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | 2D Layer (hcb topology) acs.orgnih.gov |
| {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}ₙ | Cu(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | 3D MOF (tfk topology) acs.orgnih.gov |
| [Cd(2,3-pydc)(bpp)(H₂O)]·3H₂O | Cd(II) | Pyridine-2,3-dicarboxylic acid | 3D Framework rsc.org |
| [Co₂(pydc)₂(bpy)₂]ₙ·2nH₂O | Co(II) | Pyridine-3,4-dicarboxylic acid | 3D Chiral Framework researchgate.net |
Intermolecular Interactions in Crystal Structures (e.g., Hydrogen Bonding, π-π Stacking)
Hydrogen bonding is a prevalent interaction, especially when coordinated or lattice solvent molecules (like water) are present, or when the ligands themselves contain hydrogen-bond donors (e.g., amide N-H) and acceptors (e.g., carboxylate oxygen). pwr.edu.pl Strong O-H···O hydrogen bonds can link adjacent complex units, often forming 1D chains or 2D sheets. nih.gov Unconventional hydrogen bonds, such as C-H···O and C-H···π interactions, are also frequently observed, further stabilizing the crystal packing. nih.govresearchgate.net For instance, in the crystal structure of N-(4-fluorophenyl)pyridine-2-carboxamide, unconventional aryl–carbonyl C—H⋯O and pyridine–fluorine C—H⋯F hydrogen bonds create a 2D network. researchgate.net
| Compound/Ligand System | Interaction Type | Interaction Details (Distance/Geometry) |
| N-(4-fluorophenyl)pyridine-2-carboxamide | C—H⋯O / C—H⋯F | Forms a 2D network via unconventional hydrogen bonds. researchgate.net |
| Pyridine-2,6-dicarboxamide derivative | π-π Stacking | Central pyridine ring sandwiched between other rings; centroid distances of 3.289(1) Å and 3.527(1) Å. nih.gov |
| Zinc(II) pyridine-2,5-dicarboxylate (B1236617) complex | π-π Stacking | Centroid-centroid distances of 3.4747(7) Å and 3.7081(7) Å. researchgate.net |
| Dinuclear Mn(II) quinoline (B57606) complex | C—H⋯π Interactions | Stabilizes the overall crystal packing. nih.gov |
| Palladium(II) pyridine-4-carboxylic acid complex | O-H···O Hydrogen Bonding | Links carboxylic acid groups to form 1D polymers. nih.gov |
Theoretical and Computational Investigations of Phenyl Pyridine 2 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For Phenyl Pyridine-2-carboxylate, DFT calculations reveal fundamental aspects of its molecular structure, stability, and reactivity.
Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, a key structural feature is the relative orientation of the phenyl and pyridine (B92270) rings.
Computational studies on the parent 2-phenylpyridine (B120327) molecule show that the aromatic rings are twisted with respect to one another by approximately 21 degrees. researchgate.net In a closely related analogue, Phenyl Quinoline-2-carboxylate, DFT geometry optimization reveals a dihedral angle of 46.9(1)° between the quinoline (B57606) and phenyl rings. mdpi.comresearchgate.net This non-planar conformation is a result of steric hindrance between the ortho-hydrogens of the two rings. The carboxylate linker group also exhibits a slight twist relative to the plane of the pyridine (or quinoline) ring. mdpi.comresearchgate.net This optimized geometry is crucial as the conformation dictates the molecule's electronic properties and how it interacts with other chemical species.
| Parameter | Description | Calculated Value |
|---|---|---|
| Dihedral Angle (Aromatic Rings) | The twist angle between the mean planes of the phenyl and N-heterocyclic rings. | 46.9(1)° |
| Dihedral Angle (Carboxylate-Ring) | The twist angle between the mean plane of the carboxylate group and the N-heterocyclic ring. | 1.3(4)° |
| Bond Length (C=O) | Length of the carbonyl bond in the carboxylate group. | ~1.20 Å |
| Bond Length (C-O) | Length of the ester single bond. | ~1.36 Å |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.comthaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more easily excitable and more chemically reactive.
For systems similar to this compound, DFT calculations show that the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is often centered on the electron-deficient pyridine ring. researchgate.net This separation of frontier orbitals is characteristic of a donor-acceptor system and is fundamental to the molecule's photophysical properties.
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netirjweb.com In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. irjweb.com For this compound, the MEP map would show negative potential concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, indicating these are the primary sites for electrophilic interaction. researchgate.netirjweb.com Positive potential would be found around the hydrogen atoms of the aromatic rings.
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.50 | Primarily on the Phenyl Ring |
| LUMO | -1.95 | Primarily on the Pyridine/N-Heterocyclic Ring |
| Energy Gap (ΔE) | 4.55 | - |
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis structure picture of chemical bonds and lone pairs. uni-muenchen.de This analysis provides quantitative insight into bonding interactions, charge distribution, and intramolecular delocalization effects. wisc.edu A key part of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory to estimate their stabilization energy (E(2)). wisc.edu
For this compound, significant NBO interactions would include:
Hyperconjugation: Delocalization of electron density from the lone pairs (n) of the pyridine nitrogen and the carboxylate oxygen atoms into the antibonding (π) orbitals of the aromatic rings. For example, the interaction n(N) → π(C-C) within the pyridine ring and n(O) → π*(C=C) of the phenyl ring.
Intramolecular Charge Transfer: These donor-acceptor interactions represent a transfer of electron density from Lewis-type (filled) orbitals to non-Lewis (empty) orbitals, which stabilizes the molecule. The magnitude of the stabilization energy (E(2)) indicates the strength of the interaction.
| Donor NBO | Acceptor NBO | Interaction Type | Estimated E(2) (kcal/mol) |
|---|---|---|---|
| LP (1) N | π* (C-C) Pyridine Ring | Lone Pair → Antibond | High |
| LP (2) O (C=O) | π* (C-O) Ester | Lone Pair → Antibond | Moderate |
| π (C-C) Phenyl Ring | π* (C-C) Pyridine Ring | π Bond → π* Antibond | Moderate |
Mechanistic Studies through Computational Modeling
Computational modeling is instrumental in mapping out the complex reaction pathways that are often difficult to probe experimentally. For this compound and related structures, modeling has been crucial in understanding C-H activation and the behavior of the molecule in its electronically excited states.
The 2-phenylpyridine scaffold is a classic substrate for directed C-H activation, a process of immense importance in organic synthesis. rsc.org Computational studies, particularly using DFT, have been vital in elucidating the mechanisms of these reactions. One of the most prominent mechanisms is the Concerted Metalation-Deprotonation (CMD) pathway. researchgate.net
In carboxylate-assisted C-H activation, the carboxylate group (often from a metal acetate (B1210297) catalyst) acts as an internal base. nih.govrsc.org DFT calculations on the C-H activation of 2-phenylpyridine catalyzed by copper(II), palladium(II), and ruthenium(II) carboxylates have provided detailed mechanistic insights. researchgate.netnih.gov The calculations show that the reaction proceeds through a cyclic transition state where the metal atom coordinates to the pyridine nitrogen, and the carboxylate ligand abstracts a proton from the ortho-position of the phenyl ring simultaneously with the formation of a new metal-carbon bond. nih.gov
These computational models allow for the precise characterization of the transition state geometry and the calculation of the activation energy barrier. researchgate.net Studies have shown that using carboxylates derived from stronger acids (i.e., with more electron-withdrawing groups) makes the metal center more electrophilic, which accelerates the C-H activation step by lowering the energy barrier. researchgate.netnih.gov
| Metal Catalyst | Method | Activation Energy (kJ mol⁻¹) |
|---|---|---|
| Ruthenium (Ru) | DFT Calculation | 121 |
| Copper (Cu) | DFT Calculation | 144 |
| Copper (Cu) | Experimental (CID) | 138 ± 5 |
| Palladium (Pd) | DFT Calculation | 111 |
Upon absorption of light, a molecule is promoted to an electronically excited state. Understanding how it dissipates this excess energy is key to controlling its photochemical behavior. Theoretical calculations can map the potential energy surfaces of the ground and excited states to identify the most likely deactivation pathways.
For phenyl-pyridine systems, theoretical studies have investigated mechanisms such as excited-state intermolecular proton transfer (ESIPT) and photoisomerization. nih.govmdpi.com Upon photoexcitation, the molecule can relax through several pathways:
Radiative Decay: Emission of a photon (fluorescence or phosphorescence) to return to the ground state.
Non-Radiative Decay: The molecule returns to the ground state without emitting light. This often involves significant geometrical changes. Computational studies show that for similar azo- and imidazo-pyridine systems, rotation around the bond connecting the two aromatic rings is a key coordinate for deactivation. nih.govmdpi.com The molecule can move along the excited-state potential energy surface to a point where it intersects with the ground-state surface (a conical intersection), providing a rapid, radiationless pathway back to the ground state. nih.gov
In some cases, an excited-state proton transfer can occur if a suitable proton donor/acceptor is present, leading to a different excited species with unique emission properties. nih.gov Calculations of potential energy barriers for these processes can predict whether they are likely to occur and on what timescale. nih.gov
Prediction of Reactivity and Selectivity in Organic Transformations
Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in predicting the reactivity and selectivity of reactions involving derivatives of 2-phenylpyridine, such as this compound. These theoretical approaches provide deep insights into reaction mechanisms, transition states, and the factors governing product formation.
A significant area of investigation has been the carboxylate-assisted C–H activation of 2-phenylpyridine, a fundamental transformation in organic synthesis. nih.govresearchgate.netrsc.org DFT calculations have been combined with experimental techniques like mass spectrometry to elucidate the mechanisms of these reactions when catalyzed by various transition metals, including copper(II), palladium(II), and ruthenium(II). nih.govresearchgate.netrsc.org
Studies have shown that the reaction often proceeds through a concerted metalation-deprotonation (CMD) mechanism. researchgate.net The carboxylate group, acting as a ligand, plays a crucial role by facilitating proton transfer from the phenyl ring to the carboxylate's oxygen atom. The nature of the carboxylate ligand significantly influences the reaction's efficiency. Theoretical and experimental findings indicate that carboxylates derived from stronger acids accelerate the C–H activation step. nih.govresearchgate.netrsc.org This is because the more electron-poor carboxylates render the associated metal center more electrophilic, which promotes the key C–H bond-breaking and C–metal bond-forming events. nih.govresearchgate.net
DFT calculations have been used to map the potential energy surfaces for these C–H activation reactions, allowing for the estimation of activation energies. For instance, in a study of ruthenium-catalyzed activation of 2-phenylpyridine assisted by an acetate ligand, the appearance energy for the loss of acetic acid (a marker for successful C-H activation) was determined to be 113 ± 3 kJ mol⁻¹. nih.gov
Furthermore, computational models can predict regioselectivity in reactions such as the direct C-H carboxylation of 2-phenylpyridine. nih.gov DFT data has been used to explain the observed selectivity by analyzing the electron population in reaction intermediates. nih.gov For example, in the electrochemical carboxylation of 2-phenylpyridine derivatives, the site of carboxylation can be controlled by varying the electrolysis cell type, a phenomenon that can be rationalized through computational analysis of the reaction pathways. nih.gov
The table below summarizes key computational findings regarding the reactivity of the 2-phenylpyridine scaffold in the presence of carboxylates.
| Metal Catalyst | Proposed Mechanism | Role of Carboxylate | Key Computational Insight |
| Copper(II) | Concerted Metalation-Deprotonation | Proton acceptor; modulates metal electrophilicity | Carboxylates from stronger acids lower the activation barrier. nih.govresearchgate.net |
| Palladium(II) | Concerted Metalation-Deprotonation | Proton acceptor; ligand | C-H activation leads to a mixture of activated and non-activated complexes. nih.gov |
| Ruthenium(II) | Concerted Metalation-Deprotonation | Proton acceptor; ligand | The reaction involves proton transfer from the 2-PhPy ligand to the acetate. nih.gov |
Theoretical Insights into Ligand-Metal Interactions and Complex Stability
The interaction between the this compound ligand and a metal center is fundamental to the stability and subsequent reactivity of the resulting complex. Theoretical calculations provide a molecular-level understanding of the bonding, geometry, and thermodynamic stability of these coordination compounds. tcu.edursc.org
This compound acts as a bidentate chelating ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. This chelation results in the formation of a thermodynamically stable five-membered ring, a phenomenon known as the chelate effect, which enhances complex stability. tcu.edu
DFT calculations are a primary tool for investigating these ligand-metal interactions. By optimizing the geometry of the metal complexes, researchers can determine key structural parameters such as bond lengths and angles. nih.govmdpi.com These computational results can be correlated with experimental data from techniques like X-ray crystallography to validate the theoretical models.
Beyond structural analysis, computational chemistry offers powerful methods to predict the stability constants (log β) of metal complexes in solution. tcu.edursc.org These constants are a crucial thermodynamic measure of the affinity between a ligand and a metal ion. tcu.edu Theoretical schemes have been developed that use DFT in combination with continuum solvent models to calculate the free energies of ligand-exchange reactions, thereby allowing for the accurate prediction of stability constants. rsc.org
The stability of the metal-ligand bond is also influenced by the electronic properties of both the metal and the ligand. In the case of this compound, the electronic nature of the metal ion dictates the strength and character of the coordination bonds. Computational studies on related 2-phenylpyridine complexes with metals like platinum(II) and iridium(III) have shown that the ligand coordinates as a chelate through the nitrogen atom and a carbon atom of the phenyl ring via cyclometalation. researchgate.netwikipedia.org While this compound coordinates via N and O donors, the principles of ligand-metal orbital overlap and electronic compatibility remain central to understanding complex stability.
The table below presents a summary of theoretical approaches used to investigate ligand-metal interactions and stability.
| Computational Method | Investigated Property | Significance |
| Density Functional Theory (DFT) | Optimized Geometries | Predicts bond lengths, angles, and overall structure of the complex. nih.gov |
| DFT with Continuum Solvent Models | Stability Constants (log β) | Quantifies the thermodynamic stability of the complex in solution. rsc.org |
| Natural Bond Orbital (NBO) Analysis | Charge Transfer & Interactions | Elucidates the nature of the donor-acceptor interactions between the ligand and metal. tandfonline.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Characterization | Characterizes the nature (e.g., covalent, ionic) of the ligand-metal bonds. |
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Diffraction Techniques
X-ray diffraction methods are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive insights into molecular geometry, conformation, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of a molecule's structure. For phenyl pyridine-2-carboxylate, a suitable single crystal would be subjected to a beam of X-rays, and the resulting diffraction pattern would be analyzed to build a complete three-dimensional model of the molecule and its arrangement within the crystal lattice.
Intermolecular forces such as C-H···O hydrogen bonds and π-π stacking interactions are anticipated to play a significant role in the crystal packing of this compound. iucr.orgmdpi.com These non-covalent interactions dictate the formation of higher-order supramolecular architectures, such as chains or sheets. nih.goviucr.org
A hypothetical crystallographic data table for this compound, based on common findings for similar organic molecules, is presented below.
| Crystal Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 17.0 |
| β (°) | 95.0 |
| Volume (ų) | 1460 |
| Z | 4 |
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample. nih.gov A PXRD pattern of a synthesized batch of this compound would serve as a unique fingerprint, confirming its identity and assessing its phase purity. cambridge.orgcambridge.org The positions and intensities of the diffraction peaks are characteristic of the compound's crystal structure. Any deviation from the standard pattern would indicate the presence of impurities or different polymorphic forms. The sharpness of the peaks provides information about the crystallinity of the material; broad peaks suggest a more amorphous or poorly crystalline sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of individual atoms within a molecule.
¹H NMR for Proton Chemical Environment Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine (B92270) and phenyl rings. The aromatic protons typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm. pressbooks.pub
The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns. For instance, in 2-phenylpyridine (B120327), the proton signals appear between approximately 7.15 and 8.83 ppm. rsc.org The protons on the phenyl ring of this compound are also expected in a similar aromatic region. The integration of these signals would correspond to the number of protons in each distinct chemical environment.
A predicted ¹H NMR data table for this compound is provided below, with hypothetical chemical shifts (δ) in ppm and coupling constants (J) in Hz.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H | 7.2 - 8.7 | m | - |
| Phenyl-H | 7.3 - 8.1 | m | - |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carboxyl carbon of the ester group is expected to have a characteristic chemical shift in the range of 165-180 ppm. princeton.edu The aromatic carbons of the pyridine and phenyl rings will appear in the approximate range of 120-150 ppm. rsc.org
For the related compound, 6-phenyl-pyridine-2-carboxylic acid, the carboxyl carbon appears in this expected downfield region. spectrabase.com Similarly, for N-phenyl-pyridine-2-carboxamide, the carbonyl carbon also resonates in this characteristic range. spectrabase.com The specific chemical shifts of the individual aromatic carbons are influenced by the electronic effects of the substituents and the nitrogen atom in the pyridine ring.
A hypothetical ¹³C NMR data table for this compound is presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 175 |
| Aromatic C (Pyridine & Phenyl) | 120 - 158 |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide characteristic fingerprints that can be used for identification and structural analysis.
For this compound, the FTIR and Raman spectra would be expected to show several key absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group would be prominent, typically appearing in the region of 1700-1750 cm⁻¹. The spectra would also feature bands associated with the C=C and C=N stretching vibrations of the aromatic pyridine and phenyl rings, usually found in the 1400-1600 cm⁻¹ range. The C-O stretching vibrations of the ester group would likely appear between 1000 and 1300 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The analysis of these vibrational modes provides valuable confirmation of the functional groups present in the molecule. cdnsciencepub.com
Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.eduslideshare.net For this compound, the IR spectrum is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its specific bonds. libretexts.org
The most prominent feature in the IR spectrum of this compound is the strong absorption band associated with the carbonyl (C=O) group of the ester, which typically appears in the region of 1760-1690 cm⁻¹. libretexts.org The precise position of this band can provide information about the electronic environment of the carbonyl group. Another key vibration is the C-O stretch of the ester linkage, which is expected in the 1320-1210 cm⁻¹ range. libretexts.org
Table 1: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Carbonyl (C=O) Ester Stretch | 1760 - 1690 | Strong |
| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |
| Ester C-O Stretch | 1320 - 1210 | Strong |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. It detects vibrations that result in a change in the polarizability of the molecule. For this compound, Raman spectroscopy is particularly effective for observing the vibrations of the non-polar bonds and the aromatic ring systems.
The vibrational modes of the pyridine and phenyl rings are prominent in the Raman spectrum. cdnsciencepub.com Phenyl ring breathing modes, which involve the symmetric expansion and contraction of the ring, are typically observed near 1000 cm⁻¹. nih.gov For instance, studies on phenyl iron complexes have identified phenyl ring deformation modes around 642 cm⁻¹ and ring breathing modes between 1009 cm⁻¹ and 1048 cm⁻¹. nih.gov Similarly, the pyridine ring has characteristic ring breathing and stretching modes that are strong in the Raman spectrum. cdnsciencepub.com The C=O stretching vibration is also Raman active, although it is often more intense in the IR spectrum.
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Typical Raman Shift (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Carbonyl (C=O) Stretch | 1760 - 1690 |
| Aromatic Ring Breathing/Stretching | 1610 - 1500, ~1000 |
Infrared Multiphoton Dissociation (IRMPD) Spectroscopy for Gas-Phase Intermediate Characterization
Infrared Multiphoton Dissociation (IRMPD) spectroscopy is a powerful mass spectrometry-based technique used to obtain the vibrational spectrum of gas-phase ions. wikipedia.orgnih.gov An ion of interest is isolated in a mass spectrometer and irradiated with a tunable infrared laser. nationalmaglab.org When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual fragmentation. wikipedia.orgnationalmaglab.org By plotting the fragmentation efficiency as a function of the laser wavelength, a vibrational spectrum of the ion is generated. wikipedia.org
This technique is particularly useful for the structural elucidation of reaction intermediates and for distinguishing between isomers. nih.govnih.gov In studies of related compounds like 2-phenylpyridine complexed with metal carboxylates, IRMPD has been combined with ESI-MS and quantum chemical calculations to investigate intermediate species in C-H activation reactions. nih.govresearchgate.net For this compound, IRMPD could be employed to study its protonated or metallated ions in the gas phase. By comparing the experimental IRMPD spectrum with theoretical spectra calculated for different candidate structures, the precise structure of the gas-phase ion, including protonation sites or coordination geometries, can be determined. nih.govnih.gov
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. uobabylon.edu.iq The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. nih.gov For organic molecules like this compound, the most significant transitions are typically π → π* and n → π*. researchgate.net
The conjugated system, which includes the phenyl ring, the pyridine ring, and the carboxylate group, gives rise to strong π → π* transitions, usually observed in the 200-400 nm range. shimadzu.com As the extent of conjugation in a molecule increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift). uobabylon.edu.iqshimadzu.com The carboxylate group also possesses non-bonding electrons (n) on its oxygen atoms, allowing for weaker n → π* transitions.
The choice of solvent can influence the UV-Vis spectrum. Polar solvents can stabilize the excited state of a π → π* transition more than the ground state, leading to a small red shift. uobabylon.edu.iq
Table 3: Typical Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax Range (nm) |
|---|---|---|
| π → π* | Phenyl Ring, Pyridine Ring | 250 - 300 |
Emission Spectroscopy and Photophysical Behavior Analysis
Emission spectroscopy investigates the light emitted by a substance after it has absorbed energy. This phenomenon, known as luminescence (fluorescence or phosphorescence), occurs when a molecule in an excited electronic state returns to the ground state by releasing a photon. The photophysical behavior of a molecule is determined by the pathways through which it dissipates this excess energy.
Compounds containing aromatic rings, such as this compound, often exhibit luminescence. The structure of the molecule, including its rigidity and the nature of its electronic states, dictates the emission properties. For example, related cyclometalated platinum(II) complexes containing 2-phenylpyridine and pyridine carboxylic acids are known to be emissive. uoi.gr These complexes show emission in solution with low quantum yields, but exhibit stronger green emission in the solid state. uoi.gr The photophysical properties, including emission wavelength, quantum yield, and excited-state lifetime, are sensitive to the molecular environment and can be modulated by factors such as solvent, temperature, and aggregation state. researchgate.net Analysis of these properties provides insight into the nature of the excited states and the efficiency of radiative versus non-radiative decay processes. acs.org
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.
For a non-volatile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly used. ESI allows the molecule to be ionized directly from solution, typically forming a protonated molecule [M+H]⁺. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, which can be used to confirm its elemental formula with high accuracy. mdpi.com
Tandem mass spectrometry (MS/MS) involves isolating the parent ion (e.g., [M+H]⁺) and inducing fragmentation through methods like Collision-Induced Dissociation (CID). nih.gov The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that offers structural clues. For this compound, characteristic fragmentation pathways could include the cleavage of the ester bond, leading to the loss of a neutral phenoxy radical or phenol (B47542) molecule, or the loss of CO₂.
Table 4: Predicted ESI-MS Fragments for this compound
| Ion | Description |
|---|---|
| [M+H]⁺ | Protonated Parent Molecule |
| [M - C₆H₅O]⁺ | Loss of Phenoxy Radical |
| [C₅H₄NCO]⁺ | Fragment from Ester Cleavage |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediate Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful soft ionization technique widely employed in analytical chemistry for the analysis of polar and semipolar compounds. d-nb.info It is particularly valuable for identifying transient and reactive intermediates in chemical reactions, as it allows for the transfer of ions from solution into the gas phase with minimal fragmentation. d-nb.inforesearchgate.net
In the context of reactions involving pyridine-based compounds, ESI-MS has been instrumental in studying reaction mechanisms, such as the carboxylate-assisted C-H activation of 2-phenylpyridine catalyzed by transition metals like copper(II), palladium(II), and ruthenium(II). nih.govrsc.orgsemanticscholar.org In these studies, ESI-MS, often combined with collision-induced dissociation (CID), enables the detection and structural investigation of key intermediate species in the gas phase. nih.govresearchgate.net
For instance, during the palladium(II) acetate (B1210297) catalyzed activation of 2-phenylpyridine, ESI-MS can identify both non-activated and C-H activated complexes. nih.govsemanticscholar.org The non-activated parent ion, such as [Pd(OAc)(2-PhPy)₂]⁺, can be observed alongside activated species that feature a direct palladium-carbon bond. nih.gov The analysis of these intermediates provides crucial evidence for proposed reaction pathways and the role of the carboxylate ligand in facilitating the C-H activation step. rsc.orgresearchgate.net
Table 1: Selected Intermediates Identified by ESI-MS in Metal-Catalyzed Reactions of 2-Phenylpyridine
| Catalyst System | Observed Intermediate Ion | m/z (mass-to-charge ratio) | Significance |
|---|---|---|---|
| Ru(II) Acetate | [Ru(OAc)(2-PhPy)]⁺ | 394 | Contains both catalytic and substrate parts, indicating complex formation. nih.gov |
| Cu(II) Acetate | [Cu(OAc)(2-PhPy)₂]⁺ | 432 | Non-activated complex; CID experiments induce C-H activation via acetic acid loss. nih.gov |
| Pd(II) Acetate | [Pd(OAc)(2-PhPy)₂]⁺ | 475 | Non-activated parent ion observed with activated complexes. nih.govsemanticscholar.org |
This table is interactive. You can sort and filter the data.
The study of these gas-phase ions helps in estimating the energy required for steps like C-H activation and subsequent elimination of neutral molecules, such as acetic acid. researchgate.net The ability to isolate and fragment specific ions allows researchers to map out complex reaction landscapes and understand the factors influencing catalytic efficiency. nih.govsemanticscholar.org
Time-of-Flight Mass Spectrometry (TOF-MS)
Time-of-Flight Mass Spectrometry (TOF-MS) is an analytical technique that measures the mass-to-charge ratio of ions by determining the time it takes for them to travel through a field-free drift tube of a known length. Lighter ions travel faster and reach the detector sooner than heavier ions, allowing for their separation based on mass. TOF analyzers are known for their high data acquisition rates, good resolution, and virtually unlimited mass range.
When coupled with a soft ionization source like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI), TOF-MS becomes a potent tool for the analysis of a wide range of organic molecules, from small compounds to large proteins. acs.orgmdpi.com For compounds like this compound, an ESI-TOF-MS system would provide high mass accuracy, which is crucial for determining the elemental composition of the molecule and its fragments. acs.org
The general workflow involves generating ions in the source, accelerating them to a constant kinetic energy, and then allowing them to drift to the detector. The precise measurement of their flight time allows for the calculation of their m/z values. Modern TOF instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, incorporate a quadrupole mass filter before the TOF analyzer, enabling precursor ion selection for tandem mass spectrometry (MS/MS) experiments. acs.org This capability is essential for detailed structural elucidation by analyzing fragmentation patterns. nih.gov
Table 2: Typical Instrumental Parameters for TOF-MS Analysis
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Ionization Mode | ESI Positive/Negative | To generate protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. |
| Capillary Voltage | 3000 - 5500 V | To facilitate the electrospray process and ion generation. d-nb.info |
| Source Temperature | 90 - 150 °C | To aid in desolvation of the ions entering the mass spectrometer. scholarena.com |
| Mass Range | m/z 50 - 1500 | To cover the expected mass of the parent compound and its fragments. |
| Data Acquisition Rate | 1-10 spectra/second | To allow for coupling with fast separation techniques like UPLC. scholarena.com |
This table is interactive. You can sort and filter the data.
The high throughput and sensitivity of TOF-MS make it suitable for a variety of applications, including the analysis of complex mixtures and the rapid screening of chemical libraries. scholarena.com
High-Resolution Mass Spectrometry (HRMS) for Compound Characterization
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). mdpi.com This precision allows for the determination of the elemental formula of a compound from its measured mass, a critical step in the identification and characterization of novel substances or for confirming the structure of a synthesized molecule like this compound. mdpi.commdpi.com
HRMS instruments, such as Orbitrap or TOF analyzers, can distinguish between ions with very close nominal masses (isobars) that would appear as a single peak in a low-resolution instrument. For example, the ions CO⁺, N₂⁺, and C₂H₄⁺ all have a nominal mass of 28 Da, but their exact masses are 27.9949, 28.0061, and 28.0313 Da, respectively, which are easily resolved by HRMS.
In the characterization of heterocyclic compounds, HRMS is used to confirm the identity of the final product. mdpi.com The experimental mass of the protonated molecular ion [M+H]⁺ is compared against the calculated theoretical mass based on the expected elemental formula. A close match between the found and calculated mass provides strong evidence for the proposed structure. mdpi.commdpi.com
This table is interactive. You can sort and filter the data.
Furthermore, HRMS can be combined with tandem mass spectrometry (MS/MS) to obtain high-resolution fragmentation data. This allows for the accurate mass measurement of fragment ions, enabling the determination of their elemental compositions and providing deeper insight into the compound's structure and fragmentation pathways. mdpi.com
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₂H₉NO₂ |
| 2-Phenylpyridine | C₁₁H₉N |
| Acetic Acid | C₂H₄O₂ |
| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | C₁₂H₉N₅ |
| Carbon Monoxide | CO |
| Dinitrogen | N₂ |
Advanced Applications in Chemical Synthesis and Materials Science
Catalytic Applications of Phenyl Pyridine-2-carboxylate and its Complexes
The coordination complexes derived from phenyl pyridine-2-carboxylic acid and its analogues have demonstrated significant potential as catalysts in various chemical transformations. The ability to tune the electronic and steric properties of the ligand, combined with the diverse reactivity of the coordinated metal center, allows for the rational design of catalysts for specific applications, ranging from sustainable energy solutions to the efficient synthesis of complex organic molecules.
The conversion of carbon dioxide (CO₂) into valuable chemical fuels through photocatalysis is a critical area of research for addressing environmental and energy challenges mdpi.comresearchgate.net. Coordination polymers involving rare-earth metals are being explored for this purpose. A notable example is a dinuclear Gadolinium(III) complex, [Gd₂(L)₄(Phen)₂(H₂O)₂(DMF)₂]·2H₂O·2Cl, where L is the 6-phenylpyridine-2-carboxylate anion mdpi.com. This complex has demonstrated excellent catalytic activity for the photocatalytic reduction of CO₂ under UV-vis light irradiation mdpi.com.
The fundamental unit of another Gd(III) coordination polymer consists of one Gd(III) ion, three 6-phenylpyridine-2-carboxylate (L1) ligands, two coordinated water molecules, and one uncoordinated 4,4'-bipyridine (B149096) molecule bcrec.id. In this structure, the nitrogen atom of the ligand does not coordinate with the Gd(III) ion, indicating that the oxygen atoms of the carboxylate group have a stronger coordination capacity with rare earth ions bcrec.id.
Under experimental conditions, the dinuclear Gd(III) complex effectively reduces CO₂ to carbon monoxide (CO) and methane (B114726) (CH₄) mdpi.com. The process is sustainable, with the total amount of products increasing with reaction time mdpi.com.
| Catalyst System | Product | Yield (after 3 hours) | CO Selectivity | Source |
| Dinuclear Gd(III) complex with 6-phenylpyridine-2-carboxylate | Carbon Monoxide (CO) | 22.1 µmol/g | 78.5% | mdpi.com |
| Methane (CH₄) | 6.0 µmol/g | mdpi.com |
An analogue, pyridine-2-carboxylic acid (P2CA), has been identified as a highly efficient and green catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones rsc.orgresearchgate.netnih.gov. This reaction involves the one-pot combination of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles rsc.orgresearchgate.net. The use of P2CA promotes the reaction regioselectively, leading to the formation of the desired heterocyclic products in excellent yields, typically ranging from 84% to 98% rsc.orgresearchgate.net. This protocol is noted for its mild conditions and rapid construction of the product rsc.orgresearchgate.net. Furthermore, the catalyst can be recycled, enhancing the sustainability and cost-effectiveness of the synthesis researchgate.net.
A tri-nuclear Zinc(II) complex, formulated as [Zn₃(L1)₄(L2)₂(CH₃COO)₂] (where HL1 is 6-phenylpyridine-2-carboxylic acid and L2 is bis(4-pyridyl)amine), has been synthesized and characterized bcrec.idsemanticscholar.org. This complex features a structure where the three Zn(II) ions are bridged by the ligands, forming a robust framework semanticscholar.org. The catalytic performance of this complex was evaluated in the oxidation of benzyl (B1604629) alcohol using molecular oxygen (O₂) as a green oxidant semanticscholar.org. The results demonstrated that the complex is a highly active catalyst under mild reaction conditions semanticscholar.org.
| Catalyst | Reaction | Product | Yield | Conditions | Source |
| [Zn₃(L1)₄(L2)₂(CH₃COO)₂] | Oxidation of benzyl alcohol | Benzaldehyde | 50.8% | 90 °C, THF solvent, 0.5 MPa O₂, 3 h | semanticscholar.org |
Ligands in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The rigid and directional nature of phenyl pyridine-2-carboxylic acid and its analogues makes them excellent candidates for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are built from metal ions or clusters linked together by organic ligands, creating extended one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and sensing.
The rational design of functional MOFs can be achieved by carefully selecting organic ligands nih.gov. Pyridinecarboxylate ligands are particularly useful for constructing MOFs with specific topologies and properties nih.govmdpi.com. For instance, unsymmetrical linear bridging ligands, such as p-pyridinecarboxylate, can be combined with tetrahedral metal centers like Zn²⁺ or Cd²⁺ to rationally synthesize noncentrosymmetric MOFs with a diamondoid topology nih.gov. The intrinsic electronic and structural asymmetry of these pyridinecarboxylate building blocks is key to achieving properties like second-order nonlinear optical activity nih.gov. The modular nature of MOF synthesis allows for the systematic modification of ligands to tune the framework's pore size, shape, and functionality nih.gov.
Coordination compounds incorporating pyridine-carboxylate type ligands often exhibit interesting luminescent properties, making them suitable for applications as chemical sensors or fluorescent probes rsc.orgmdpi.com. The fluorescence of these materials can be sensitive to the presence of specific metal ions, anions, or small molecules iaea.org.
For example, the luminescent behavior of mercury(II) pyridine-2,3-dicarboxylate coordination polymers can be modulated by the coordination environment. The free ligand may be non-emissive (a "fluorescence-off" state), but upon coordination to a metal ion like Hg²⁺, a strong emission band can appear (a "fluorescence-on" state) rsc.org. This fluorescence can be subsequently turned off again by the introduction of ancillary ligands, demonstrating a tunable luminescent response rsc.org. Similarly, zinc(II) complexes with terpyridine ligands can exhibit acid-base responsive luminescence, where the fluorescence is quenched upon protonation by an acid and recovers after alkalization mdpi.com. The introduction of halogen atoms into the ligand structure of zinc(II) complexes has also been shown to increase photoluminescence quantum yields mdpi.com. These properties are crucial for the development of sensitive and selective fluorescent probes.
Investigation of Magnetic Properties in Coordination Compounds
The magnetic properties of coordination compounds are intrinsically linked to the presence of unpaired electrons in the d-orbitals of the central metal ion. libretexts.orgunacademy.com When metal complexes are formed with ligands such as this compound, the ligand field can cause the splitting of the d-orbitals. The magnitude of this splitting, in conjunction with the electron pairing energy, determines whether the complex will be high-spin or low-spin, which in turn dictates the number of unpaired electrons and, consequently, the magnetic behavior of the compound. libretexts.org
Coordination compounds can exhibit several types of magnetic behavior:
Paramagnetism: This occurs when a compound has one or more unpaired electrons. These materials are attracted to an external magnetic field. The strength of the paramagnetic effect increases with the number of unpaired electrons. libretexts.org
Diamagnetism: This is a property of compounds with no unpaired electrons. They are weakly repelled by a magnetic field. unacademy.com
Ferromagnetism: In some materials, the unpaired electron spins of adjacent atoms can align in the same direction within domains, even in the absence of an external magnetic field, leading to strong magnetic attraction. libretexts.org
The specific magnetic properties of coordination compounds involving this compound would depend on the central metal ion, its oxidation state, and the geometry of the resulting complex. For instance, in a series of cobalt(II) coordination polymers, the choice of pyridine (B92270) derivative ligands was shown to modulate the structure and magnetic properties, leading to either antiferromagnetic or ferromagnetic coupling between the metal centers. rsc.org Theoretical calculations can further support experimental findings and provide insights into the magnetic exchange interactions. rsc.org
Research on Compounds with Potential Biological Relevance (Mechanistic Studies)
Identification of Phenyl-Pyridine-2-carboxylic Acid Derivatives as Cell Cycle Inhibitors: Structure-Activity Relationship (SAR)
A notable area of research has been the identification of phenyl-pyridine-2-carboxylic acid derivatives as novel inhibitors of the cell cycle, with a degree of selectivity for cancer cells over normal cells. nih.gov One such derivative, identified as Ro 41-4439, demonstrated low micromolar antiproliferative activity against a wide array of human cancer cell lines in vitro. nih.gov
The mechanism of action for the cytotoxicity of Ro 41-4439 was found to be the arrest of cell cycle progression during mitosis, which subsequently leads to the induction of apoptosis. nih.gov In preclinical studies, a four-week treatment of nude mice with established mammary tumor xenografts using well-tolerated doses of this compound resulted in a 73% inhibition of tumor growth. nih.gov
Initial explorations into the structure-activity relationship (SAR) of these compounds have provided insights into the structural features that influence their potency. The investigation of variations in the side chain length, as well as modifications to the aryl and pyridine rings, has led to the identification of analogs with enhanced potency. nih.govresearchgate.net The presence and positioning of certain functional groups, such as -OMe, -OH, -C=O, and -NH2, on pyridine derivatives have been shown to enhance their antiproliferative activity. Conversely, the inclusion of halogen atoms or bulky groups tends to decrease this activity. mdpi.com
Table 1: SAR Insights for Phenyl-Pyridine-2-carboxylic Acid Derivatives as Cell Cycle Inhibitors
| Structural Modification | Impact on Activity | Reference |
| Variation in side chain length | Can lead to more potent analogs | nih.gov |
| Modifications to the aryl ring | Can lead to more potent analogs | nih.gov |
| Modifications to the pyridine ring | Can lead to more potent analogs | nih.gov |
| Presence of -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity | mdpi.com |
| Presence of halogen atoms or bulky groups | Lower antiproliferative activity | mdpi.com |
DNA and Protein Binding Studies of 3d-Metal Complexes with N'-(phenyl-pyridin-2-yl-methylene)-thiophene-2-carboxylic acid hydrazide
The interaction of metal complexes with biological macromolecules such as DNA and proteins is a key aspect of developing new therapeutic agents. A study focused on 3d-metal complexes of Co(II), Ni(II), Cu(II), and Zn(II) with the ligand N'-(phenyl-pyridin-2-yl-methylene)-thiophene-2-carboxylic acid hydrazide (Hpmtc) has provided valuable insights in this area. nih.gov
These mononuclear distorted octahedral complexes, with the general formula [M(pmtc)2], were synthesized and characterized. nih.govresearchgate.net The ligand, Hpmtc, coordinates with the metal ions as a monobasic tridentate ligand. nih.govresearchgate.net
DNA binding experiments conducted with the Co(II), Cu(II), and Zn(II) complexes revealed an intercalative mode of binding with calf-thymus DNA (CT-DNA). nih.govresearchgate.net This was determined through UV-Vis absorption and ethidium (B1194527) bromide-DNA displacement studies using fluorescence spectroscopy. nih.govresearchgate.net The Cu(II) complex exhibited the most effective DNA binding activity. nih.govresearchgate.net These complexes also demonstrated a moderate ability to cleave pBR322 plasmid DNA, with the Co(II) complex showing better hydrolytic DNA cleavage activity compared to the Cu(II) and Zn(II) complexes. nih.govresearchgate.net
In addition to DNA binding, the interaction of these complexes with bovine serum albumin (BSA), a model protein, was also investigated. The Cu(II) complex was found to have a more effective binding activity to BSA compared to the Co(II) and Zn(II) complexes. nih.govresearchgate.net
Table 2: DNA and Protein Binding Data for 3d-Metal Complexes
| Complex | DNA Binding Constant (Kb) | Protein Quenching Constant (Kq) | DNA Cleavage Activity | Reference |
| Co(II) Complex | Not specified | Not specified | Better than Cu(II) and Zn(II) | nih.govresearchgate.net |
| Cu(II) Complex | 5.54 x 10^5 M^-1 | 1.26 x 10^6 M^-1 | Moderate | nih.govresearchgate.net |
| Zn(II) Complex | Not specified | Not specified | Moderate | nih.govresearchgate.net |
Design and Synthesis of Phenylpyridine Derivatives with Potential Insecticidal Activity
In the quest for new and effective insecticides to combat the growing issue of pest resistance, a series of novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties have been designed and synthesized. mdpi.comnih.gov The synthesis of these compounds was achieved through Suzuki-Miyaura cross-coupling, nucleophilic substitution, and amidation reactions, with mild reaction conditions and good product yields of around 85%. mdpi.comnih.govresearchgate.net
The insecticidal activity of these synthesized compounds was evaluated against several pests, including Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. mdpi.comnih.gov The leaf dipping method was employed to assess the efficacy of these derivatives. nih.gov
Several of the synthesized compounds exhibited significant insecticidal activity. Specifically, compounds 5b, 5d, 5g, 5h, and 5k demonstrated 100% inhibition against Mythimna separata at a concentration of 500 mg/L. mdpi.comnih.gov These findings suggest that the 2-phenylpyridine scaffold holds promise for the development of novel and potent insecticides. nih.gov
Table 3: Insecticidal Activity of Selected 2-Phenylpyridine Derivatives against Mythimna separata
| Compound | Concentration (mg/L) | Inhibition (%) | Reference |
| 5b | 500 | 100 | mdpi.com |
| 5d | 500 | 100 | mdpi.comnih.gov |
| 5g | 500 | 100 | mdpi.comnih.gov |
| 5h | 500 | 100 | mdpi.comnih.gov |
| 5k | 500 | 100 | mdpi.comnih.gov |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for Phenyl Pyridine-2-carboxylate Derivatives
The future of chemical synthesis for this compound and its derivatives is geared towards efficiency, sustainability, and novelty. Researchers are actively pursuing greener methodologies that minimize waste, reduce reaction times, and utilize less hazardous reagents. A significant trend is the adoption of microwave-assisted synthesis, which has been recognized as a tool of green chemistry. nih.gov One such approach is the one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, and ammonium (B1175870) acetate (B1210297) under microwave irradiation, which offers excellent yields (82%–94%), high product purity, and dramatically reduced reaction times (2–7 minutes). nih.gov
| Synthetic Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | One-pot, four-component reaction | Excellent yields (82-94%), short reaction times (2-7 min), high purity, low cost | nih.gov |
| Solvent-Free Synthesis | Three-component, one-pot reaction without solvents or acid catalysts | Environmentally friendly, operationally simple, rapid, avoids expensive starting materials | researchgate.net |
| Modified Classic Reactions | Suzuki–Miyaura cross-coupling, nucleophilic substitution, amidation | Mild reaction conditions, easy product separation, high yields (~85%) | mdpi.com |
| Aqueous Micellar Catalysis | Use of hydrophobic ligands to enable C-N cross-coupling in water | Sustainable (uses water as solvent), avoids organic solvents, effective and selective | acs.org |
Exploration of New Catalytic Systems for Diverse Organic Transformations
The this compound scaffold is not only a target for synthesis but also a component of innovative catalytic systems. Research is focused on exploring new metal catalysts that can perform diverse and challenging organic transformations. For example, cobalt pyridine-2-carboxylate has been successfully applied as a catalyst in the double carbonylation of benzyl (B1604629) chloride. researchgate.net
A significant area of investigation is the carboxylate-assisted C-H activation of phenylpyridines, where complexes of copper(II), palladium(II), and ruthenium(II) have been studied. researchgate.net These systems show how the carboxylate group can assist in activating otherwise inert C-H bonds, a fundamentally important transformation in organic synthesis. researchgate.net The electronic properties of the carboxylate ligand play a crucial role; those derived from stronger acids make the metal center more electrophilic, thereby accelerating the C-H activation step. researchgate.net Beyond its role as a ligand, pyridine-2-carboxylic acid (P2CA) itself has been employed as an efficient and recyclable organocatalyst. rsc.orgrsc.org It has proven effective in the green synthesis of pyrazolo[3,4-b]quinolinones through a multi-component reaction, achieving excellent yields under mild conditions. rsc.orgrsc.org The exploration of a wide range of transition metals, including iron, osmium, and iridium, continues to open new possibilities for cyclization and annulation reactions involving pyridine-containing molecules. mdpi.com
| Catalyst System | Metal Center | Organic Transformation | Key Finding | Reference |
|---|---|---|---|---|
| Metal Carboxylates | Cu(II), Pd(II), Ru(II) | C-H Activation | Carboxylate assistance is key; stronger acid derivatives accelerate the reaction. | researchgate.net |
| Cobalt Pyridine-2-carboxylate | Co | Double Carbonylation | Successfully catalyzed the double carbonylation of benzyl chloride. | researchgate.net |
| Pyridine-2-carboxylic acid (P2CA) | N/A (Organocatalyst) | Multi-component synthesis of heterocycles | Acts as a green, efficient, and recyclable catalyst. | rsc.orgrsc.org |
| Iron Catalysts | Fe | Cyclization of ketoxime carboxylates | Highly effective for N-O bond cleavage and subsequent cyclization to form pyridines. | mdpi.com |
Advanced Computational Modeling for Predictive Design and Mechanistic Elucidation
Computational chemistry is becoming an indispensable tool for accelerating research related to this compound. Advanced modeling techniques are being used to predict the properties of new derivatives, design novel compounds, and unravel complex reaction mechanisms. Density Functional Theory (DFT) calculations, for instance, have been combined with mass spectrometry to investigate the intermediate species in the C-H activation of 2-phenylpyridine (B120327). researchgate.net This approach allows for the estimation of activation energies and provides a detailed picture of the potential energy surface of the reaction, supporting a concerted mechanism. researchgate.net
Molecular docking is another powerful computational method employed to understand the interactions of this compound derivatives in biological systems. mdpi.com By simulating the binding of a ligand to the active site of a protein, researchers can predict its biological activity and elucidate its mechanism of action, as seen in the design of novel anticancer agents. mdpi.commdpi.com These computational studies can guide the synthesis of more potent and selective molecules. mdpi.com The integration of experimental results with theoretical studies is crucial for visualizing and understanding the role of noncovalent interactions in shaping the structures of materials like co-crystals. mdpi.com Such computational insights are vital for the predictive design of molecules with desired functions.
| Computational Method | Application Area | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Elucidation | Investigation of reaction intermediates, estimation of activation energies, and mapping of potential energy surfaces for C-H activation. | researchgate.net |
| Molecular Docking | Predictive Design (Drug Discovery) | Prediction of binding modes and affinities to biological targets (e.g., enzymes), guiding the design of potent inhibitors. | mdpi.commdpi.com |
| Quantum Chemical Calculations | Structural Analysis | Understanding noncovalent interactions that guide the formation of supramolecular structures like co-crystals. | mdpi.com |
| Molecular Modeling | Structure-Activity Relationship | Determination of atomic properties (bond lengths, angles, charges) to correlate structure with cytotoxic activity. | nih.gov |
Design and Synthesis of Next-Generation Functional Materials with Tunable Properties
The rigid and versatile structure of this compound makes it an excellent building block for the construction of next-generation functional materials. A primary focus is on the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comwikipedia.org These materials are constructed from metal ions or clusters linked together by organic ligands, such as polycarboxylic acids with phenyl-pyridine cores. mdpi.com By carefully selecting the metal node, the ligand geometry, and the reaction conditions, researchers can create materials with highly porous structures, making them promising for applications in gas storage and CO2 capture. mdpi.com
The functional properties of these materials can be tuned. For example, a dinuclear Gd(III) complex incorporating 6-phenylpyridine-2-carboxylic acid has been synthesized for use as a photocatalyst in CO2 reduction. mdpi.com The luminescence of zinc(II) carboxylate-based CPs can be modulated, allowing them to function as chemical sensors for detecting pollutants. mdpi.com Furthermore, derivatives of phenyl-pyridine are being incorporated into the main chain of polymers to create materials with specific properties, such as alkaline anion exchange membranes (AEMs) for use in fuel cells. rsc.org These AEMs exhibit good thermal stability and high hydroxide (B78521) conductivity, demonstrating the potential to tailor material properties at the molecular level. rsc.org
| Material Type | Derivative/Core Unit | Key Functional Property | Potential Application | Reference |
|---|---|---|---|---|
| Coordination Polymer (CP) / Metal-Organic Framework (MOF) | Polycarboxylic acids with phenyl-pyridine cores | High porosity, luminescence, magnetic properties | Gas storage, chemical sensing, catalysis | mdpi.com |
| Photocatalyst | Gd(III) complex with 6-Phenylpyridine-2-carboxylic acid | Photocatalytic activity | CO2 reduction | mdpi.com |
| Anion Exchange Membrane (AEM) | Poly(arylene ether sulfone)s with 4-phenyl-pyridine units | High hydroxide conductivity (up to 83.35 mS cm⁻¹ at 80 °C) | Alkaline fuel cells | rsc.org |
| Luminescent Sensor | Zinc(II) carboxylate CPs | Tunable luminescence | Sensing of inorganic and organic pollutants | mdpi.com |
Deepening Mechanistic Understanding of Molecular Interactions in Chemical and Biological Systems
A fundamental goal of future research is to achieve a deeper mechanistic understanding of how this compound and its derivatives interact at a molecular level in both chemical and biological contexts. In chemical systems, this involves elucidating the precise steps of catalytic reactions. Studies on carboxylate-assisted C-H activation have revealed a concerted metalation-deprotonation mechanism, highlighting the crucial role of the pre-formation of the carbon-metal bond. researchgate.net Understanding noncovalent interactions, such as π-stacking, is also vital, as these forces can dictate the crystal packing and supramolecular architecture of materials, which in turn influences their properties. mdpi.comacs.org
In biological systems, the focus is on identifying molecular targets and modes of action. For example, certain phenyl-pyridine-2-carboxylic acid derivatives have been identified as potent cell cycle inhibitors. nih.gov Mechanistic studies revealed that their cytotoxicity stems from their ability to arrest cell cycle progression in mitosis, which is followed by the induction of apoptosis. nih.gov This level of mechanistic detail is critical for the rational design of new therapeutic agents. nih.gov The combination of experimental techniques like mass spectrometry and spectroscopy with theoretical calculations provides a powerful approach to unraveling these complex molecular interactions. researchgate.net
| System | Interaction Studied | Key Mechanistic Finding | Methodology | Reference |
|---|---|---|---|---|
| Chemical (Catalysis) | Carboxylate-assisted C-H activation | A concerted mechanism is involved, where the pre-formation of the C-metal bond is a key factor. | ESI-MS, DFT Calculations | researchgate.net |
| Biological (Anticancer) | Inhibition of cell cycle progression | Compounds cause cell cycle arrest in mitosis, leading to apoptosis. | Cell-based screening, in vitro assays | nih.gov |
| Chemical (Materials) | Supramolecular assembly (π-stacking) | Orientation of pyridine (B92270) and phenyl rings facilitates π-stacking interactions, influencing crystal packing. | X-ray crystallography | mdpi.com |
| Chemical (Materials) | Noncovalent interactions in co-crystals | Understanding supramolecular synthons is key to designing molecular solids with specific properties. | X-ray crystallography, Theoretical studies | mdpi.com |
Q & A
Q. What are the common synthetic routes for Phenyl Pyridine-2-carboxylate derivatives?
Methodological Answer: this compound derivatives are typically synthesized via coupling reactions or esterification. For example:
- Coupling with cobalt catalysts : Cobalt pyridine-2-carboxylate complexes have been employed in double carbonylation reactions, such as converting benzyl chloride to phenyl pyruvic acid derivatives under controlled CO pressure .
- Multi-step synthesis : A methyl ester derivative was synthesized via sulfonylation and column chromatography, achieving 92.9% yield (Step-5 in ).
- Lithium-mediated reactions : Analogous 2-phenylpyridine derivatives were prepared using phenyllithium and bromobenzene, followed by purification via distillation or recrystallization .
Q. How is the structural characterization of this compound typically performed?
Methodological Answer: Structural elucidation relies on:
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for high-resolution data .
- NMR spectroscopy : For example, ethyl 3-ethylsulfonylpyrazolo[1,5-a]pyridine-2-carboxylate was characterized via H-NMR (δ 8.50–1.18) and LC-MS (m/z = 237) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weights, as seen in ethyl 4-(biphenyl)pyridine-2-carboxylate derivatives (m/z calc. 489.08; found 489.05) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer: Limited toxicity data are available (), so precautions include:
- Trained personnel : Handle only by professionals with PPE (gloves, goggles, lab coats).
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste disposal : Follow institutional guidelines for organic waste.
Advanced Research Questions
Q. What in vitro models have been used to evaluate the anti-cancer activity of this compound derivatives?
Methodological Answer:
- HepG2 hepatocellular carcinoma cells : Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives were tested for cytotoxicity (IC values) and cell cycle arrest (G0/G1 phase) .
- QSAR studies : Computational models linked substituent effects (e.g., methyl groups) to enhanced anti-cancer activity .
Q. How can computational methods like QSAR enhance the understanding of structure-activity relationships for this compound?
Methodological Answer:
- QSAR modeling : Parameters like logP, electron-withdrawing groups, and steric effects are correlated with cytotoxicity. For example, methyl groups at the 6-position improved activity in HepG2 assays .
- Docking studies : Molecular docking into sirtuin or androgen receptor domains (e.g., T60001, T9752 in ) predicts binding affinities.
Q. What catalytic applications have been explored using metal complexes of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
